molecular formula C14H19FN2O B2470993 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone CAS No. 694517-02-7

1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone

Cat. No. B2470993
CAS RN: 694517-02-7
M. Wt: 250.317
InChI Key: OEKIGSYJAZJLKI-UHFFFAOYSA-N
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Description

“1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone” is a chemical compound with the CAS Number: 694517-02-7 . It has a molecular weight of 250.32 . The IUPAC name for this compound is 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19FN2O/c1-3-16-6-8-17(9-7-16)14-5-4-12(11(2)18)10-13(14)15/h4-5,10H,3,6-9H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 68-69 degrees Celsius .

Scientific Research Applications

Fluorescent Chemosensors

The compound 4-Methyl-2,6-diformylphenol (DFP) is a crucial fluorophoric platform for developing chemosensors that can detect a variety of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well documented, offering a broad range of applications in detecting environmental and biological analytes with potential implications for molecules similar to 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone in sensor technologies (Roy, 2021).

Synthesis of Key Intermediates

Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of important pharmaceuticals, highlights the relevance of compounds related to this compound. These compounds play a critical role in the synthesis of more complex molecules, underscoring the importance of efficient synthetic routes (Qiu et al., 2009).

Bioactive Heterocyclic Compounds

Coumarins and hydroxycoumarins, sharing structural similarities with this compound, are pivotal in pharmaceutical, perfumery, and agrochemical industries due to their diverse biological properties. These compounds serve as starting materials or precursor molecules, showcasing the significance of exploring bioactive heterocyclic compounds for various applications (Yoda, 2020).

DNA Minor Groove Binders

The study of Hoechst 33258 and its analogues, which include phenylpiperazine derivatives, illustrates the potential of this compound-like compounds in designing drugs that interact with DNA. These compounds have applications in understanding DNA sequence recognition and binding, offering a pathway for drug design and discovery (Issar & Kakkar, 2013).

Medicinal Chemistry of Phenylpiperazine Derivatives

Phenylpiperazine derivatives, closely related to this compound, have been extensively studied for their versatility in medicinal chemistry, particularly for CNS disorders. These studies highlight the importance of structural modulation to improve pharmacokinetic and pharmacodynamic properties, suggesting a wide range of therapeutic areas for exploration (Maia et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-3-16-6-8-17(9-7-16)14-5-4-12(11(2)18)10-13(14)15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKIGSYJAZJLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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